molecular formula C30H22O B14500099 9,9'-[Oxybis(methylene)]diphenanthrene CAS No. 63934-04-3

9,9'-[Oxybis(methylene)]diphenanthrene

Cat. No.: B14500099
CAS No.: 63934-04-3
M. Wt: 398.5 g/mol
InChI Key: LYZWYFIJOXMHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9'-[Oxybis(methylene)]diphenanthrene is a bridged dimeric compound characterized by two phenanthrene units connected via an oxybis(methylene) (–O–CH₂–O–) linker. This structural motif confers unique physicochemical properties, such as restricted rotation between the aromatic moieties, enhancing planarity and π-π stacking interactions.

Properties

CAS No.

63934-04-3

Molecular Formula

C30H22O

Molecular Weight

398.5 g/mol

IUPAC Name

9-(phenanthren-9-ylmethoxymethyl)phenanthrene

InChI

InChI=1S/C30H22O/c1-3-11-25-21(9-1)17-23(27-13-5-7-15-29(25)27)19-31-20-24-18-22-10-2-4-12-26(22)30-16-8-6-14-28(24)30/h1-18H,19-20H2

InChI Key

LYZWYFIJOXMHHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COCC4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-[Oxybis(methylene)]diphenanthrene typically involves the reaction of phenanthrene derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenanthrene units. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to catalyze the formation of the methylene bridge.

Industrial Production Methods

Industrial production of 9,9’-[Oxybis(methylene)]diphenanthrene may involve large-scale reactions using similar synthetic routes. The process can be optimized by controlling the reaction temperature, concentration of reactants, and the type of acid catalyst used. Fractional crystallization and purification techniques are employed to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

9,9’-[Oxybis(methylene)]diphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the phenanthrene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for halogenation and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone and other oxygenated products.

    Reduction: Formation of 9,10-dihydrophenanthrene.

    Substitution: Formation of 9-bromophenanthrene and phenanthrenesulfonic acids.

Scientific Research Applications

9,9’-[Oxybis(methylene)]diphenanthrene has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 9,9’-[Oxybis(methylene)]diphenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with cellular enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate oxidative stress and cellular signaling pathways is of particular interest.

Comparison with Similar Compounds

Bridged Aromatic Dimers: Linker Variations

Compounds with aromatic cores linked by oxygen, methylene, or ethylene groups exhibit distinct properties. Key examples include:

Compound Name Bridge Type Molecular Formula Solubility Notable Properties/Applications References
5,5′-[Oxybis(methylene)]bis[2-furaldehyde] –O–CH₂–O– C₁₂H₁₀O₅ Soluble in DMSO Derived from D-fructose; kinetic activation energies: 48.2 kJ mol⁻¹ (step 1), 24.5 kJ mol⁻¹ (step 2)
Bromophenol dimers –O–, –CH₂–, –CO–, –CH₂CH₂– Varies Varies by substituents Antimicrobial activity; oxybis(methylene) variants (4 compounds) less common than oxygen-linked analogs
1,4-Phenylenebis(methylene) derivatives –CH₂– Varies Moderate organic solubility Higher toxicity vs. ethylene-linked analogs in HIV-1 inhibition studies
Dinaphtho-phosphosphepin derivatives –O–CH₂–O– C₄₂H₂₈O₉P₂ Low solubility in polar solvents Chiral ligands in asymmetric catalysis

Key Observations :

  • Bridge Flexibility vs.
  • Biological Activity: Oxybis(methylene)-linked bromophenols exhibit moderate antimicrobial activity, but ethylene-linked compounds (e.g., 1,4-phenylenebis-ethylene cores) show superior therapeutic indices in antiviral assays .
  • Synthetic Accessibility : Oxybis(methylene) bridges are less common than oxygen or methylene linkers, likely due to multi-step synthesis requirements (e.g., acid-catalyzed dimerization or hydrothermal conditions) .

Substituent Effects on Properties

The electronic and steric effects of substituents significantly alter compound behavior:

  • Phenanthrene vs. Biphenyl Cores : Phenanthrene-based dimers (e.g., 9,9'-[Oxybis(methylene)]diphenanthrene) exhibit extended conjugation and higher melting points compared to biphenyl analogs, enhancing their utility in optoelectronic materials .
  • Phosphorus-Containing Variants : Dinaphtho-phosphosphepin derivatives with oxybis(methylene) linkers demonstrate high enantioselectivity as ligands in metal-catalyzed reactions, attributed to the phosphosphepin group’s electron-withdrawing effects .
  • Toxicity Profiles : Compounds with oxybis(methylene) bridges, such as 2,2′-(oxybis(methylene))bisoxirane, are classified as hazardous due to epoxy group reactivity, whereas phenanthrene derivatives may have lower acute toxicity .

Physical and Chemical Properties

  • Crystallinity : Lanthanide complexes with oxybis(benzoate) linkers (structural analogs) display intense X-ray diffraction peaks at 2θ = 5.7°–45°, indicative of high crystallinity .
  • Thermal Stability : Decomposition temperatures for oxybis(methylene)-linked compounds exceed 300°C, as seen in lanthanide complexes, suggesting robustness in high-temperature applications .
  • Solubility: Limited solubility in common solvents (e.g., ethanol, THF) is a shared trait among oxybis(methylene) derivatives, necessitating specialized solvents (e.g., DMSO) for reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.